(4,6-Dimethylpyridin-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRILBGVODOPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76457-15-3 | |
| Record name | 1-(4,6-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 4,6 Dimethylpyridin 2 Yl Methanamine
Classical and Contemporary Synthetic Pathways for (4,6-Dimethylpyridin-2-YL)methanamine
The construction of the this compound scaffold can be approached through several established and modern synthetic methodologies. These pathways can be broadly categorized into those that first construct the substituted pyridine (B92270) ring followed by introduction of the aminomethyl group, and those that build the ring with the necessary precursor functionality already in place.
Classical methods for pyridine ring synthesis, such as the Hantzsch and Guareschi-Thorpe syntheses, are foundational. The Hantzsch pyridine synthesis, reported in 1881, is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org For the synthesis of a precursor to this compound, a variation of the Hantzsch synthesis could be employed to first form a 2,4,6-substituted pyridine ring. Similarly, the Guareschi-Thorpe synthesis utilizes cyanoacetic ester and acetoacetic ester in the presence of ammonia to generate pyridine derivatives. drugfuture.comquimicaorganica.org An advanced, eco-friendly version of this reaction uses ammonium carbonate in an aqueous medium. rsc.orgnih.gov
Contemporary approaches to pyridine synthesis offer improvements in efficiency, functional group tolerance, and milder reaction conditions. These include transition-metal-catalyzed cyclization and cross-coupling reactions, which provide new routes to functionalized pyridines. researchgate.net One-pot synthesis strategies are also prominent, such as the Bohlmann-Rahtz pyridine synthesis, which can be performed in a single step under microwave irradiation. organic-chemistry.org
A common and direct pathway to picolylamines involves the reduction of the corresponding cyanopyridine. wikipedia.org In the case of this compound, this would involve the synthesis of 2-cyano-4,6-dimethylpyridine as a key intermediate. This nitrile can then be reduced to the primary amine via catalytic hydrogenation or with chemical reducing agents. guidechem.com Another route involves the conversion of the corresponding (4,6-dimethylpyridin-2-yl)methanol (B173199) to the amine.
A plausible multi-step synthesis of this compound begins with the readily available 2,4,6-collidine (2,4,6-trimethylpyridine). A general strategy would involve the selective oxidation of one of the methyl groups, followed by conversion to the aminomethyl group.
A potential multi-step pathway is outlined below:
Oxidation: Selective oxidation of the methyl group at the 2-position of 2,4,6-collidine to a carboxylic acid, forming 4,6-dimethylpyridine-2-carboxylic acid.
Amidation: Conversion of the carboxylic acid to the corresponding amide, 4,6-dimethylpyridine-2-carboxamide, using standard amide coupling reagents.
Reduction: Reduction of the amide to the desired this compound.
Alternatively, the synthesis could proceed through the corresponding alcohol:
Hydroxymethylation: Selective hydroxymethylation of 2,4,6-collidine at the 2-position to yield (4,6-dimethylpyridin-2-yl)methanol.
Halogenation: Conversion of the alcohol to a picolyl halide, such as (4,6-dimethylpyridin-2-yl)methyl chloride.
Amination: Nucleophilic substitution of the halide with an amine source, such as ammonia or a protected amine equivalent, to give the final product.
Optimization of such multi-step syntheses involves a careful selection of reagents and reaction conditions for each step to maximize yield and purity while minimizing side reactions. For instance, in the oxidation step, the choice of oxidizing agent is critical to achieve selectivity for the methyl group at the 2-position over the other two. In the amination step, reaction conditions must be controlled to avoid over-alkylation. The use of automated multi-step synthesis platforms can facilitate the rapid generation of analogues and optimization of reaction conditions. scbt.com
Table 1: Comparison of Potential Multi-Step Synthesis Strategies
| Strategy | Key Intermediate | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Via Carboxylic Acid | 4,6-Dimethylpyridine-2-carboxylic acid | Well-established transformations for each step. | Selective oxidation of the 2-methyl group can be difficult. |
| Via Alcohol | (4,6-Dimethylpyridin-2-yl)methanol | Milder conditions may be possible for some steps. | Control of the amination step to prevent side products. |
| Via Nitrile | 2-Cyano-4,6-dimethylpyridine | Direct reduction to the amine is often high-yielding. | Synthesis of the cyanopyridine precursor may be challenging. |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. x-mol.netnih.gov In the context of producing this compound, microwave heating can be applied to several of the key transformations.
For instance, the Bohlmann-Rahtz pyridine synthesis, a one-pot procedure, can be significantly enhanced by microwave irradiation, leading to superior yields compared to conventional heating. organic-chemistry.orgresearchgate.net This could be a viable route for constructing the 4,6-dimethylpyridine core. Microwave heating has also been shown to be effective in amination reactions. For example, the microwave-assisted Michael addition of aminopyridines to chalcones proceeds efficiently without a catalyst. researchgate.net Similarly, the synthesis of various acetamide (B32628) derivatives of amines has been accelerated using microwave irradiation, reducing reaction times from hours to minutes. researchgate.netmdpi.com
The application of microwave synthesis to the production of this compound could offer several advantages:
Rapid Reaction Times: Microwave heating can dramatically reduce the time required for steps such as amination or the formation of the pyridine ring.
Improved Yields: By minimizing side reactions and decomposition, microwave synthesis can lead to higher isolated yields of the desired product.
Enhanced Purity: The clean and efficient nature of many microwave-assisted reactions can simplify purification processes.
Table 2: Potential Applications of Microwave-Assisted Synthesis
| Reaction Step | Potential Microwave Application | Expected Benefits |
|---|---|---|
| Pyridine Ring Formation | Microwave-assisted Hantzsch or Bohlmann-Rahtz synthesis | Rapid, one-pot synthesis of the core structure |
| Amination | Microwave-assisted nucleophilic substitution of a picolyl halide | Reduced reaction times and improved yields |
| Nitrile Reduction | Microwave-assisted catalytic hydrogenation | Faster reduction of the cyano group |
The development of asymmetric synthetic routes to produce chiral analogues of this compound is of significant interest, as enantiomerically pure amines are valuable building blocks in medicinal chemistry. Several strategies can be envisioned for introducing chirality into the molecule.
One approach is the asymmetric reduction of a suitable prochiral precursor. For example, if the synthesis proceeds through a ketone intermediate, such as 4,6-dimethyl-2-acetylpyridine, its asymmetric reduction would yield a chiral alcohol. This alcohol could then be converted to the corresponding chiral amine with retention or inversion of configuration, depending on the chosen methodology. Enzymatic reductions, for instance, using alcohol dehydrogenases, can provide high enantioselectivity. nih.gov
Another strategy is the chiral resolution of the racemic amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral carboxylic acid. wikipedia.org The diastereomers can then be separated by crystallization, followed by liberation of the enantiomerically pure amine. Enzymatic resolution, using lipases to selectively acylate one enantiomer of the amine, is another powerful technique. google.com
Furthermore, asymmetric synthesis from chiral building blocks can be employed. Chiral picolylamines have been used as organocatalysts in Michael and aldol (B89426) reactions, demonstrating the importance of this class of chiral compounds. nih.govresearchgate.net The synthesis of chiral analogues of this compound could potentially be achieved by employing a chiral auxiliary in one of the synthetic steps.
Precursor Chemistry: Derivation from Pyridine and Amine Building Blocks
The synthesis of this compound relies on the availability of suitable pyridine and amine building blocks. The core pyridine structure is derived from 2,4,6-collidine (2,4,6-trimethylpyridine). 2,4,6-Collidine is commercially available and can be synthesized via the Hantzsch pyridine synthesis from ethyl acetoacetate, acetaldehyde, and ammonia. wikipedia.org It is also produced from coal tar. drugfuture.com
The aminomethyl group (-CH2NH2) can be introduced from various amine building blocks. In pathways involving the amination of a picolyl halide, ammonia or a protected form of ammonia is used. For reductive amination routes, the amine functionality is typically derived from ammonia or an ammonium salt in the presence of a reducing agent. If the synthesis proceeds via the reduction of a nitrile, the nitrogen atom is incorporated from a cyanide source.
Scale-Up and Process Development Methodologies for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scale-up methodologies. Key objectives include ensuring safety, maximizing efficiency, minimizing cost, and maintaining product quality.
Process optimization is a critical aspect of scale-up. This involves a systematic investigation of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to identify the optimal conditions for high yield and purity. researchgate.net Response surface methodology (RSM) is a statistical tool that can be used to efficiently optimize these parameters.
Flow chemistry offers several advantages for the scale-up of fine chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. organic-chemistry.orgvcu.edu The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, combining the benefits of both technologies. nih.govresearchgate.net A continuous flow process for the synthesis of this compound could involve pumping the starting materials through a series of reactors, each performing a specific transformation, with in-line purification to yield the final product. This approach can lead to significant reductions in production costs and improved process control. vcu.edu
Table 3: Key Considerations for Scale-Up and Process Development
| Parameter | Batch Process Considerations | Flow Process Advantages |
|---|---|---|
| Heat Transfer | Can be challenging to control on a large scale. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Safety | Handling of large quantities of hazardous reagents. | Smaller reactor volumes and better control over reaction conditions. |
| Efficiency | May require multiple manual operations and purifications. | Potential for automation and continuous production. |
| Cost | Can be high due to labor and energy consumption. | Reduced production costs through automation and efficiency gains. vcu.edu |
Chemical Reactivity and Derivatization Studies of 4,6 Dimethylpyridin 2 Yl Methanamine
Functionalization of the Pyridine (B92270) Ring System of (4,6-Dimethylpyridin-2-YL)methanamine
The pyridine ring in this compound, being an electron-deficient aromatic system, presents unique challenges and opportunities for functionalization. The inherent electronic properties of the nitrogen-containing heterocycle typically direct electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions. However, modern synthetic methods have enabled more diverse and regioselective modifications.
One advanced strategy for functionalizing pyridines is through a dearomatization-rearomatization process. researchgate.netresearchgate.net This method can be used for highly regioselective meta-C−H functionalization, allowing for the introduction of various groups such as trifluoromethyl, perfluoroalkyl, halogen, nitro, sulfanyl, and selenyl moieties. researchgate.net Such transformations temporarily disrupt the aromaticity of the pyridine ring to activate specific positions for reaction, followed by a rearomatization step to restore the stable heterocyclic core. researchgate.net
Another powerful technique for C4-functionalization of the pyridine ring involves directed metalation. The use of organosodium bases, such as n-butylsodium, can overcome the strong directing influence of the ring nitrogen, which typically favors metalation at the C2 position with organolithium bases. nih.govchemrxiv.org This approach allows for deprotonation at the C4 position, generating a 4-sodiopyridine intermediate. This intermediate can then undergo transition metal-free alkylation with primary alkyl halides or participate in Negishi cross-coupling reactions after transmetalation with zinc chloride, enabling the introduction of a wide range of substituents at the C4 position. nih.govchemrxiv.org
Reactions Involving the Primary Amine Moiety of this compound
The primary amine functionality is a versatile handle for a multitude of chemical derivatizations. As a potent nucleophile, it readily reacts with a variety of electrophiles. Key reactions include amidation, sulfonamidation, acylation, and alkylation, which are fundamental for building molecular complexity. For instance, condensation reactions between the primary amine of this compound and various carbonyl compounds, such as aldehydes and ketones, can be employed to form Schiff bases or imines. These reactions are foundational in the synthesis of more complex molecular architectures.
Synthesis and Characterization of Novel this compound Derivatives
The primary amine of this compound can be readily converted into amides and sulfonamides. Amidation is typically achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When using a carboxylic acid, a coupling reagent such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)) is often employed to facilitate the formation of the amide bond. analis.com.my The reaction conditions, including solvent, temperature, and reaction time, can be optimized to achieve high yields. analis.com.my
Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Table 1: Examples of Amidation and Sulfonamidation Reactions
| Electrophile | Reagent/Catalyst | Product Type |
|---|---|---|
| Cinnamic Acid | EDC.HCl in THF | N-Cinnamoyl derivative (Amide) |
| Benzoyl Chloride | Pyridine | N-Benzoyl derivative (Amide) |
| Acetic Anhydride | - | N-Acetyl derivative (Amide) |
| Benzenesulfonyl Chloride | Triethylamine | N-Benzenesulfonyl derivative (Sulfonamide) |
This table is illustrative and based on general reaction principles.
Alkylation of the primary amine introduces alkyl groups onto the nitrogen atom. This can be accomplished by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide. Depending on the stoichiometry and reaction conditions, mono-, di-, or even tri-alkylation (forming a quaternary ammonium (B1175870) salt) can occur.
Acylation involves the introduction of an acyl group (R-C=O) and is typically performed using acyl chlorides or anhydrides. This reaction is generally rapid and high-yielding, forming a stable N-acyl derivative, which is an amide.
A related reaction involves the alkylation of N-cyanamide derivatives. For instance, studies on pyridin-2-yl cyanamide have shown that alkylation can occur at the exocyclic nitrogen atom of the aminocyano group. researchgate.net This suggests that if this compound were converted to its corresponding cyanamide, it could be selectively alkylated at the terminal nitrogen.
Table 2: Examples of Alkylation and Acylation Reactions
| Electrophile | Reaction Type | Product |
|---|---|---|
| Methyl Iodide | Alkylation | N-methyl-(4,6-dimethylpyridin-2-yl)methanamine |
| Benzyl Bromide | Alkylation | N-benzyl-(4,6-dimethylpyridin-2-yl)methanamine |
| Acetyl Chloride | Acylation | N-((4,6-dimethylpyridin-2-yl)methyl)acetamide |
This table is illustrative and based on general reaction principles.
Hydrolytic Transformations of Esters Derived from this compound
Esters are common derivatives in organic synthesis and can be hydrolyzed to yield the parent carboxylic acid and alcohol. chemguide.co.uk In the context of derivatives of this compound, an ester functionality might be present in a substituent attached via the amine or the pyridine ring. The hydrolysis of such esters can proceed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as aqueous H₂SO₄ or HCl. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. To drive the equilibrium towards the hydrolysis products, an excess of water is typically used. chemguide.co.uk
Base-Mediated Hydrolysis (Saponification) : This is the more common method for ester hydrolysis as the reaction is irreversible. chemguide.co.uk The ester is heated under reflux with an aqueous alkali solution, such as sodium hydroxide. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process yields the alcohol and the salt of the carboxylic acid (a carboxylate), which is deprotonated under the basic conditions. A final acidification step is required to obtain the free carboxylic acid. The rate of hydrolysis can be influenced by steric effects of the ester's alkoxy group. amelica.org
Coordination Chemistry and Ligand Design Principles Involving 4,6 Dimethylpyridin 2 Yl Methanamine
(4,6-Dimethylpyridin-2-YL)methanamine as a Mono- and Bidentate Ligand
No specific studies were found that detail the coordination modes of this compound as either a monodentate or a bidentate ligand with various metal centers.
Synthesis and Structural Elucidation of Metal Complexes with this compound
Information regarding the synthesis of metal complexes involving this specific ligand is not available. This includes the absence of documented synthetic procedures and the structural elucidation of any resulting coordination compounds.
Spectroscopic Characterization of Coordination Compounds (e.g., NMR, IR, UV-Vis)
No spectroscopic data (Nuclear Magnetic Resonance, Infrared, or Ultraviolet-Visible) for metal complexes of this compound could be located.
X-ray Diffraction Studies of this compound Metal Complexes
There are no published X-ray diffraction studies for metal complexes formed with this ligand, which would be essential for determining their solid-state structures and coordination geometries.
Electronic Structure and Bonding Analysis in this compound Coordination Systems
Without experimental or theoretical data, no analysis of the electronic structure and bonding within coordination systems of this compound can be provided.
Influence of this compound on Metal Oxidation States and Coordination Geometries
The effect of this compound on the stabilization of different metal oxidation states and the resulting coordination geometries has not been investigated in the available literature.
The Role of this compound in Advanced Materials Remains Undocumented in Key Applications
Despite extensive searches of scientific literature, there is currently no available research detailing the specific applications of the chemical compound this compound in the fields of supramolecular chemistry, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a component in organic framework materials and small molecule semiconductors.
The initial outline for a detailed article on this compound's role in advanced materials science cannot be fulfilled due to a lack of specific data and research findings. The proposed sections for the article were:
Applications in Supramolecular Chemistry and Advanced Materials Based on 4,6 Dimethylpyridin 2 Yl Methanamine
Design and Synthesis of Organic Framework Materials and Small Molecule Semiconductors Utilizing (4,6-Dimethylpyridin-2-YL)methanamine
While the broader classes of pyridine (B92270) and amine compounds are extensively used in these areas of materials science, no specific studies or datasets were identified that focused on the unique contributions or synthetic utility of this compound. The fields of supramolecular chemistry and advanced materials rely heavily on the precise geometry and electronic properties of their molecular components. However, the specific structural and functional consequences of incorporating the 4,6-dimethyl substitution pattern on the pyridine ring in this particular methanamine derivative have not been explored in the context of self-assembly, or as a linker in the construction of MOFs and COFs. Similarly, its potential as a building block for organic semiconductors is not present in the current body of scientific literature.
Therefore, a comprehensive and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further experimental research would be required to elucidate the potential of this compound in these advanced applications.
Computational and Theoretical Studies of 4,6 Dimethylpyridin 2 Yl Methanamine and Its Complexes
Quantum Chemical Calculations on the Electronic Structure and Reactivity of (4,6-Dimethylpyridin-2-YL)methanamine
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. Such studies for this compound would typically involve the calculation of various molecular properties to describe its electronic structure and predict its reactivity.
Key electronic properties that would be investigated include:
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution and Electrostatic Potential: Mapping the electron density would identify electron-rich and electron-deficient areas. The molecular electrostatic potential (MEP) surface would visualize the regions most susceptible to electrophilic and nucleophilic attack.
Atomic Charges: Calculation of partial atomic charges using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide insight into the charge distribution across the molecule and help in understanding intermolecular interactions.
Without dedicated studies, specific values for these properties for this compound are not available.
Conformational Analysis and Spectroscopic Property Predictions of this compound
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound, which has a rotatable bond between the pyridine (B92270) ring and the aminomethyl group.
A systematic conformational search would identify the various stable conformers and their relative energies, providing insight into the molecule's preferred shapes. The potential energy surface could be scanned by rotating the key dihedral angles to locate energy minima and transition states between conformers.
Furthermore, computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Predicted spectroscopic data for this compound would include:
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra would help in identifying characteristic vibrational modes.
NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts is a standard tool for structural elucidation.
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Currently, there is no published computational data on the conformational preferences or predicted spectra of this specific molecule.
Theoretical Modeling of Metal-Ligand Binding and Coordination Geometries
The nitrogen atoms in the pyridine ring and the primary amine group of this compound make it a potential bidentate ligand for metal ions. Theoretical modeling is an invaluable tool for studying the interactions between such ligands and metal centers.
Typical computational investigations in this area would involve:
Coordination Modes: Exploring the different ways the ligand can bind to a metal ion (e.g., as a chelating bidentate ligand or a bridging ligand).
Binding Energies: Calculating the strength of the metal-ligand bond to assess the stability of the resulting complexes.
Geometric Parameters: Optimizing the geometry of the metal complexes to determine bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, octahedral).
Electronic Structure of Complexes: Analyzing the electronic structure of the metal complexes to understand the nature of the metal-ligand bonding (e.g., sigma-donation, pi-backbonding).
The lack of specific studies means there is no theoretical data on how this compound interacts with various metal ions.
Computational Exploration of Reaction Mechanisms in this compound-Mediated Processes
Computational chemistry is frequently used to elucidate the detailed step-by-step mechanisms of chemical reactions. If this compound were to be used as a catalyst, a reagent, or a building block in a chemical synthesis, computational studies could provide a deep understanding of the reaction pathway.
Such an exploration would typically include:
Identification of Intermediates and Transition States: Locating the structures of all transient species along the reaction coordinate.
Calculation of Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step.
Solvent Effects: Modeling the influence of the solvent on the reaction mechanism and energetics.
As no specific reactions involving this molecule have been computationally investigated and published, the mechanistic details of any processes it may mediate remain theoretically uncharacterized.
Mechanistic Biological Investigations of 4,6 Dimethylpyridin 2 Yl Methanamine at the Molecular Level
Molecular Mechanisms of Enzyme Activation by (4,6-Dimethylpyridin-2-YL)methanamine
There is no available scientific literature detailing the molecular mechanisms of enzyme activation by this compound. Research on related heterocyclic compounds often focuses on enzyme inhibition rather than activation. However, for the purpose of this structured article, a hypothetical mechanism of activation will be discussed in the context of PDE4.
Activation Profile of Phosphodiesterase 4 (PDE4) Long Isoforms by this compound
Specific data on the activation profile of PDE4 long isoforms by this compound is not present in the scientific literature. Generally, small molecules that modulate PDE4 activity are inhibitors. PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn activates downstream signaling pathways.
Biochemical Selectivity and Specificity Towards PDE4 Subtypes
The biochemical selectivity and specificity of this compound towards PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) have not been reported. Developing subtype-selective PDE4 inhibitors is a significant area of research, as the different subtypes are expressed in various tissues and are associated with different physiological and pathological processes. For instance, inhibition of PDE4B is linked to anti-inflammatory effects, while PDE4D inhibition has been associated with emetic side effects. The selectivity of a ligand is determined by subtle differences in the amino acid composition and conformation of the active sites among the PDE4 subtypes.
Modulation of Intracellular Cyclic AMP (cAMP) Signaling Pathways by this compound
Direct evidence for the modulation of intracellular cAMP signaling pathways by this compound is not available. As a hypothetical PDE4 modulator, its primary effect would be on the intracellular concentration of cAMP. By inhibiting PDE4, the compound would prevent the degradation of cAMP to AMP, leading to an accumulation of cAMP. This elevation in cAMP would then activate protein kinase A (PKA) and other downstream effectors, influencing a multitude of cellular processes including inflammation, cell proliferation, and neurotransmission.
Structure-Activity Relationships at the Molecular Interaction Level
No specific structure-activity relationship (SAR) studies for this compound concerning its interaction at a molecular level are available. However, for the broader class of pyridine-based PDE4 inhibitors, certain general SAR principles have been established through extensive research.
Key structural features that typically influence the activity of such compounds include:
The Pyridine (B92270) Core: The nitrogen atom is often crucial for anchoring the molecule within the active site through hydrogen bonding with key residues, such as a conserved glutamine.
Substituents on the Pyridine Ring: The nature, size, and position of substituents significantly impact potency and selectivity. In the case of this compound, the two methyl groups at positions 4 and 6 would influence the compound's lipophilicity and steric interactions within the binding pocket.
The Methanamine Group: The primary amine in the methanamine substituent at position 2 could serve as a critical hydrogen bond donor, interacting with specific amino acid side chains or backbone carbonyls in the enzyme's active site.
A hypothetical data table illustrating potential SAR trends for related pyridine derivatives is presented below. It is important to reiterate that this table is for illustrative purposes and is not based on experimental data for this compound.
| Compound | R1 (Position 4) | R2 (Position 6) | R3 (Position 2) | Hypothetical PDE4B IC50 (nM) | Hypothetical PDE4D IC50 (nM) | Notes |
| This compound | CH3 | CH3 | CH2NH2 | Data Not Available | Data Not Available | The compound of interest. |
| Analog A | H | CH3 | CH2NH2 | 500 | 800 | Removal of one methyl group may reduce hydrophobic interactions, decreasing potency. |
| Analog B | OCH3 | CH3 | CH2NH2 | 200 | 450 | An electron-donating methoxy (B1213986) group might enhance binding through different electronic interactions. |
| Analog C | CH3 | CH3 | COOH | >10000 | >10000 | Replacing the basic amine with an acidic carboxyl group could abolish activity due to unfavorable electrostatic interactions. |
| Analog D | CH3 | CH3 | CH3 | 1500 | 2500 | The absence of the hydrogen-bonding amine group significantly reduces potency. |
Table 1. Hypothetical Structure-Activity Relationship Data for Pyridine Derivatives Targeting PDE4. This table is illustrative and not based on experimental data for the specified compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4,6-dimethylpyridin-2-yl)methanamine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of a pre-functionalized pyridine scaffold. For example, reacting 4,6-dimethylpyridine-2-carbaldehyde with ammonium acetate under hydrogenation (using catalysts like Pd/C) can yield the methanamine derivative. Critical parameters include temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hrs). Monitoring intermediates via thin-layer chromatography (TLC) and optimizing purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are essential for high purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with pyridine ring protons appearing as distinct aromatic signals (δ 6.5–8.5 ppm) and methyl groups as singlets (δ 2.0–2.5 ppm). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight ([M+H]+ expected at m/z 151.1 for C₈H₁₂N₂). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity >95% .
Q. How does the basicity of the amine group in this compound influence its reactivity in nucleophilic reactions?
- Methodological Answer : The primary amine group (pKa ~9–10) can act as a nucleophile in reactions such as acylation (with acyl chlorides) or Schiff base formation (with aldehydes). Steric hindrance from the 4,6-dimethyl groups may reduce reactivity compared to unsubstituted analogs. Titration with HCl and computational modeling (DFT calculations) can quantify basicity and predict reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, off-target interactions, or assay sensitivity. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and control for stereochemical purity (via chiral HPLC). Molecular dynamics simulations can model interactions with targets (e.g., enzymes or receptors) to rationalize divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
